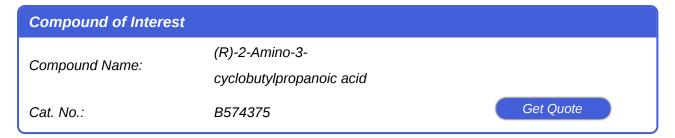


Application Notes and Protocols for the Mass Spectrometry of (R)-3-cyclobutylalanine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-cyclobutylalanine is a non-proteinogenic amino acid, a class of molecules with growing interest in pharmaceutical research and drug development due to their potential to introduce novel structural and functional properties into peptides and other therapeutic agents. Accurate and sensitive detection and quantification of (R)-3-cyclobutylalanine are crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), offers a powerful analytical platform for the analysis of such compounds.[1][2][3] This document provides detailed application notes and protocols for the mass spectrometric analysis of (R)-3-cyclobutylalanine.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C7H13NO2	PubChem CID: 50999324
Molecular Weight	143.18 g/mol	PubChem CID: 50999324
Appearance	White to off-white solid	[4]
рКа	2.34 ± 0.10 (Predicted)	[4]



Mass Spectrometry Analysis

The analysis of amino acids by mass spectrometry can be performed with or without derivatization.[1][5][6][7]

- Underivatized Analysis: Direct analysis of (R)-3-cyclobutylalanine can be achieved using
 techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with
 hydrophilic interaction chromatography (HILIC) for separation.[2] This approach is rapid and
 avoids potential side reactions from derivatization.[6]
- Derivatized Analysis: Derivatization can improve chromatographic separation and ionization efficiency. Common derivatization reagents for amino acids include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and ethyl chloroformate.[8][9] AQC-derivatized amino acids often produce a characteristic fragment ion at m/z 171, which can be used for screening and identification.[8]

Predicted Fragmentation Pattern

While specific experimental fragmentation data for (R)-3-cyclobutylalanine is not readily available in the reviewed literature, a predicted fragmentation pattern can be proposed based on the general fragmentation of amino acids and cyclic compounds.

Upon ionization in the mass spectrometer, the molecular ion [M+H]⁺ of (R)-3-cyclobutylalanine (m/z 144.09) is expected to undergo fragmentation through several key pathways:

- Loss of the carboxyl group: A common fragmentation pathway for amino acids is the neutral loss of formic acid (HCOOH, 46.02 Da), leading to a fragment ion at m/z 98.07.
- Loss of ammonia: Another typical fragmentation involves the loss of ammonia (NH₃, 17.03
 Da), resulting in a fragment ion at m/z 127.06.
- Cleavage of the cyclobutyl ring: The cyclobutyl moiety may undergo ring-opening or fragmentation, leading to the loss of ethene (C₂H₄, 28.05 Da) or other neutral fragments.
- Side-chain fragmentation: Cleavage of the bond between the cyclobutyl ring and the adjacent methylene group can also occur.



Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Underivatized (R)-3-cyclobutylalanine

This protocol is designed for the quantitative analysis of (R)-3-cyclobutylalanine in a biological matrix, such as plasma.

1. Sample Preparation:

- To 100 μL of plasma sample, add 10 μL of an internal standard solution (e.g., ¹³C, ¹⁵N-labeled (R)-3-cyclobutylalanine).
- Precipitate proteins by adding 400 μ L of cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.

2. LC-MS/MS Conditions:

- · Liquid Chromatography:
- Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: 95% B to 50% B over 10 minutes, followed by a 5-minute re-equilibration at 95%
 B.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- Mass Spectrometry (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Hypothetical):
- (R)-3-cyclobutylalanine: Precursor ion m/z 144.1 -> Product ion m/z 98.1 (Loss of HCOOH)
- Internal Standard: e.g., Precursor ion m/z 150.1 -> Product ion m/z 103.1
- Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).



Protocol 2: GC-MS Analysis of Derivatized (R)-3-cyclobutylalanine

This protocol is suitable for the analysis of (R)-3-cyclobutylalanine after derivatization, which can enhance volatility for GC analysis.

1. Derivatization:

- Dry the sample containing (R)-3-cyclobutylalanine completely.
- Add 50 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 μL of acetonitrile.
- Heat the mixture at 70°C for 30 minutes.
- Cool to room temperature before injection.

2. GC-MS Conditions:

- Gas Chromatography:
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or similar
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Injection Mode: Splitless
- Injection Volume: 1 μL
- Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-500

Data Presentation

The following table presents hypothetical quantitative data for the analysis of (R)-3-cyclobutylalanine in plasma samples from a pharmacokinetic study.



Time Point (hours)	Concentration (ng/mL) ± SD (n=3)
0 (Pre-dose)	Not Detected
0.5	125.3 ± 8.7
1	289.1 ± 15.2
2	450.6 ± 22.5
4	310.4 ± 18.1
8	150.2 ± 11.9
12	75.8 ± 6.3
24	15.1 ± 2.5

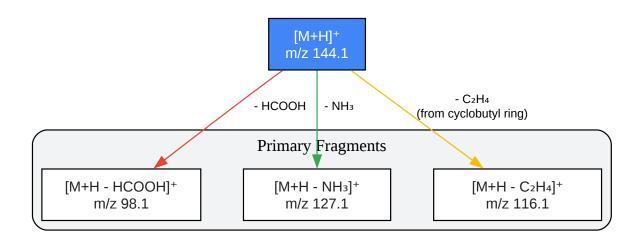
Visualizations



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Caption: Workflow for LC-MS/MS analysis of (R)-3-cyclobutylalanine.





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Caption: Predicted fragmentation of (R)-3-cyclobutylalanine.

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